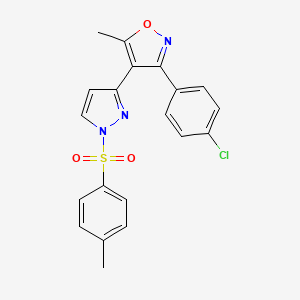
Desoxymetasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Desoxymetasone is a synthetic corticosteroid used primarily as a topical anti-inflammatory and anti-pruritic agent. It is effective in treating various skin conditions such as eczema, psoriasis, and dermatitis by reducing redness, itching, and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Desoxymetasone is synthesized from 1,4,9,16-arachidonic-pregna-3,20-diketone. The process involves several steps, including the use of Grignard reagents and esterification reactions. The synthetic route is as follows :
Initiation: The process begins with 1,4,9,16-arachidonic-pregna-3,20-diketone.
Grignard Reaction: The compound undergoes a Grignard reaction at the 16th and 17th positions.
Transformation: Further transformations occur at the 9th, 11th, and 21st positions to yield this compound.
Industrial Production Methods: The industrial production of this compound involves the use of existing intermediates, which simplifies the process and reduces costs. The method is efficient, yielding high amounts of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Desoxymetasone undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Applications De Recherche Scientifique
Desoxymetasone has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Studied for its effects on cellular processes and inflammation pathways.
Medicine: Used in clinical research to develop new treatments for skin conditions.
Industry: Used in the formulation of topical creams and ointments for therapeutic use
Mécanisme D'action
Desoxymetasone exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to inflammatory mediators such as prostaglandins and leukotrienes. This results in reduced inflammation, redness, and itching .
Comparaison Avec Des Composés Similaires
Dexamethasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Clobetasol Propionate: A potent corticosteroid used for severe skin conditions.
Fluocinonide: A high-potency corticosteroid used for inflammatory skin disorders.
Uniqueness: Desoxymetasone is unique in its balance of potency and safety, making it suitable for a wide range of dermatological applications. Unlike some other corticosteroids, it has a lower risk of causing skin thinning and other side effects when used appropriately .
Propriétés
Formule moléculaire |
C22H29FO4 |
|---|---|
Poids moléculaire |
376.5 g/mol |
Nom IUPAC |
(9R,16R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H29FO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-21(13,3)22(15,23)18(27)10-20(16,2)19(12)17(26)11-24/h6-7,9,12,15-16,18-19,24,27H,4-5,8,10-11H2,1-3H3/t12-,15?,16?,18?,19?,20?,21?,22+/m1/s1 |
Clé InChI |
VWVSBHGCDBMOOT-OKPPOTDYSA-N |
SMILES isomérique |
C[C@@H]1CC2C3CCC4=CC(=O)C=CC4([C@]3(C(CC2(C1C(=O)CO)C)O)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-yl] 4-nitrobenzoate](/img/structure/B10763812.png)
![2-{[5,7-dimethyl-6-(4-methylbenzyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]thio}-N-(2-piperazin-1-ylethyl)acetamide](/img/structure/B10763817.png)
![N-(4-(2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(thiophen-3-ylmethyl)acetamido)phenyl)cyclopropanecarboxamide](/img/structure/B10763822.png)
![Ethyl 1-(4-fluorophenyl)-4-oxo-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B10763823.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B10763828.png)
![(2R)-2-[[2-[5-(1,3-benzodioxol-5-yl)tetrazol-2-yl]acetyl]-cyclohexylamino]-N-cyclopentylpropanamide](/img/structure/B10763835.png)


![(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide](/img/structure/B10763850.png)

![3-amino-5-chloro-4,6-dimethyl-N-(pyridin-4-ylmethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B10763871.png)
![N-[4-[[2-(benzotriazol-1-yl)acetyl]-(thiophen-3-ylmethyl)amino]phenyl]cyclopropanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B10763884.png)
![8-(2-oxo-2-pyrrolidin-1-ylethyl)-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,15-pentaen-10-one](/img/structure/B10763893.png)
![5-[(3-chlorophenoxy)methyl]-N-(4-methyl-2-thiazolyl)-2-furancarboxamide](/img/structure/B10763898.png)
